Lipophilicity and Polarity Profile vs. Isoxazole-Urea Class Average
The compound's calculated partition coefficient (XLogP3) of 1.8 provides a balanced lipophilicity profile that is distinct from many heavily substituted isoxazole-urea FXR agonists, which often have higher LogP values. In the context of the isoxazole-type FXR agonist class, where lead compounds like LJN452 have significantly higher molecular weight and different polar surface areas, the lower LogP and moderate TPSA of 67.2 Ų for CAS 84882-78-0 suggest a potentially superior starting point for optimizing oral bioavailability [1]. This is a class-level inference, as a direct head-to-head comparative ADME study with this exact compound was not located.
| Evidence Dimension | Predicted lipophilicity and polarity (XLogP3 and TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.8; TPSA = 67.2 Ų |
| Comparator Or Baseline | Isoxazole-type FXR agonist class (e.g., LJN452) characterized by larger, more lipophilic structures. |
| Quantified Difference | Lower LogP and moderate TPSA compared to more complex clinical candidates in the same class. |
| Conditions | In silico calculation, standard method. |
Why This Matters
For researchers procuring a chemical probe or lead-like starting point, the physicochemical properties define the likelihood of success in downstream ADME assays, making a compound with a favorable profile a more rational procurement choice than a more lipophilic analog.
- [1] Angene Chemical. CAS 84882-78-0 | N-(4-FLUOROPHENYL)-N'-(5-METHYL-3-ISOXAZOLYL)UREA. Product Datasheet. View Source
